3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid
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Overview
Description
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid is a heterocyclic compound that features a thiophene ring, an oxadiazole ring, and a benzoic acid moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of the thiophene and oxadiazole rings imparts unique chemical and physical properties to the molecule, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene and benzoic acid groups. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under acidic or basic conditions. The thiophene ring can be introduced through a variety of methods, including cross-coupling reactions such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amine derivatives .
Scientific Research Applications
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the oxadiazole and thiophene rings can facilitate binding to specific sites on proteins or other biomolecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as 2-aminothiophene and 2-thiophenecarboxylic acid share the thiophene ring structure.
Oxadiazole derivatives: Compounds like 3,5-diphenyl-1,2,4-oxadiazole and 2,5-dimethyl-1,2,4-oxadiazole contain the oxadiazole ring.
Uniqueness
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid is unique due to the combination of the thiophene, oxadiazole, and benzoic acid moieties in a single molecule. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Biological Activity
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant properties, anticancer effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiophene ring and an oxadiazole moiety, which are known for their diverse biological activities.
1. Antioxidant Activity
The antioxidant activity of compounds containing the oxadiazole structure has been widely documented. For instance, studies have shown that derivatives of 1,3,4-oxadiazoles exhibit significant free radical scavenging capabilities. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to evaluate this activity. In vitro tests indicated that compounds with similar structures can have IC50 values ranging from 25.17 to 43.55 µM, highlighting their potential as antioxidants .
Compound | IC50 (µM) |
---|---|
Compound I | 25.17 |
Compound II | 43.55 |
2. Antitumor Activity
Research has demonstrated that this compound and its derivatives can induce apoptosis in cancer cells. For example, a study utilizing the MTT assay revealed that certain oxadiazole derivatives significantly inhibited cell proliferation in various cancer cell lines . The mechanism of action often involves the induction of oxidative stress leading to programmed cell death.
The biological activity of oxadiazole derivatives is often attributed to their ability to interact with specific biological targets. For instance:
- Inhibition of Enzymes : Some studies have reported that oxadiazole compounds inhibit enzymes involved in inflammatory pathways or cancer cell proliferation .
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at the G1 phase, thereby preventing cancer cell replication .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Antioxidant Properties : A study found that modifications to the thiophene moiety significantly enhanced the antioxidant activity of the oxadiazole derivative .
- Antitumor Efficacy : In a comparative analysis of various oxadiazole derivatives against human cancer cell lines, one derivative showed a remarkable reduction in cell viability by over 70% at concentrations as low as 10 µM .
Properties
CAS No. |
823195-16-0 |
---|---|
Molecular Formula |
C13H8N2O3S |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)benzoic acid |
InChI |
InChI=1S/C13H8N2O3S/c16-13(17)9-4-1-3-8(7-9)12-14-11(15-18-12)10-5-2-6-19-10/h1-7H,(H,16,17) |
InChI Key |
LHOMXAVBPWHHIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC(=NO2)C3=CC=CS3 |
Origin of Product |
United States |
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